molecular formula C5H6ClIN2 B13627565 6-Iodopyridin-2-aminehydrochloride

6-Iodopyridin-2-aminehydrochloride

Cat. No.: B13627565
M. Wt: 256.47 g/mol
InChI Key: KHJLSRJJUCMCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodopyridin-2-amine hydrochloride is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom Pyridine derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodopyridin-2-amine hydrochloride typically involves the iodination of pyridin-2-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 6-position.

Industrial Production Methods: Industrial production of 6-iodopyridin-2-amine hydrochloride may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Iodopyridin-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

    Substitution Products: Azido, thiocyano, or other substituted pyridin-2-amines.

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Corresponding amines or hydrazines.

    Coupling Products: Biaryl or heteroaryl compounds.

Scientific Research Applications

6-Iodopyridin-2-amine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-iodopyridin-2-amine hydrochloride depends on its specific application. In biochemical assays, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the iodine atom and amine group can enhance its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

    Pyridin-2-amine: Lacks the iodine atom, resulting in different reactivity and applications.

    6-Bromopyridin-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    2-Aminopyridine:

Uniqueness: 6-Iodopyridin-2-amine hydrochloride is unique due to the presence of both the iodine atom and the amine group, which confer distinct reactivity and potential for diverse applications. The iodine atom enhances its ability to participate in coupling reactions and other transformations, while the amine group provides opportunities for further functionalization and biological activity.

Properties

Molecular Formula

C5H6ClIN2

Molecular Weight

256.47 g/mol

IUPAC Name

6-iodopyridin-2-amine;hydrochloride

InChI

InChI=1S/C5H5IN2.ClH/c6-4-2-1-3-5(7)8-4;/h1-3H,(H2,7,8);1H

InChI Key

KHJLSRJJUCMCJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)I)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.